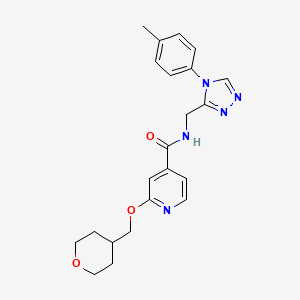
6-chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CEP-33779 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of CEP-33779 involves the inhibition of the IKKβ/NF-κB pathway, which is a critical signaling pathway involved in the regulation of inflammation and immune responses. This pathway is known to be dysregulated in various diseases, including cancer and autoimmune diseases, and the inhibition of this pathway has been shown to have potential therapeutic benefits.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects, including the inhibition of the IKKβ/NF-κB pathway, which leads to the downregulation of inflammatory cytokines and chemokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages for laboratory experiments, including its high potency and selectivity for the IKKβ/NF-κB pathway. However, this compound also has limitations, including its poor solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for research on CEP-33779, including the development of more potent and selective inhibitors of the IKKβ/NF-κB pathway, the identification of potential biomarkers for response to CEP-33779 treatment, and the evaluation of its potential as a therapeutic agent for various diseases, including cancer and autoimmune diseases.
In conclusion, 6-chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments make it an interesting compound for further investigation. Future research on this compound could lead to the development of new therapeutic agents for various diseases, including cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamide involves several steps, including the reaction of 2-cyano-2-methylethylamine with 6-chloronicotinic acid, followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with ethylenediamine.
Applications De Recherche Scientifique
CEP-33779 has been studied for its potential applications in various fields of scientific research, including cancer research, inflammation, and autoimmune diseases. This compound has been shown to inhibit the activity of the IKKβ/NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Propriétés
IUPAC Name |
6-chloro-N-(2-cyanopropyl)-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-3-16(8-9(2)6-14)12(17)10-4-5-11(13)15-7-10/h4-5,7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOFANIZFAJLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C#N)C(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
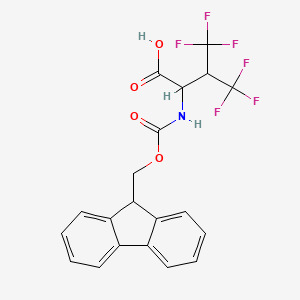
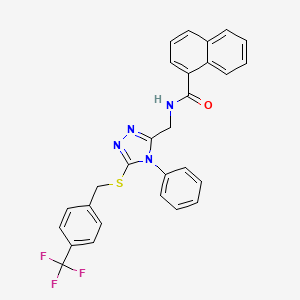
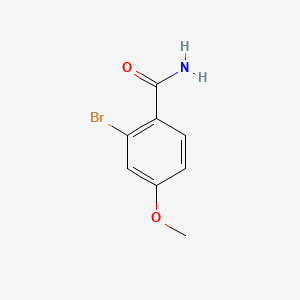
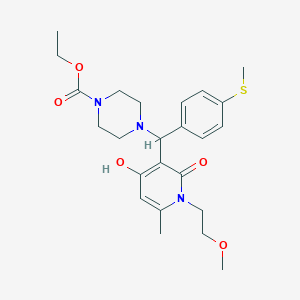
![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)

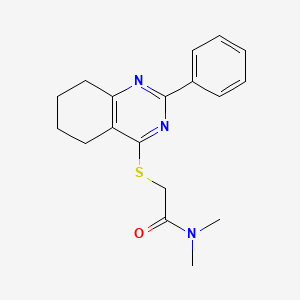
![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)
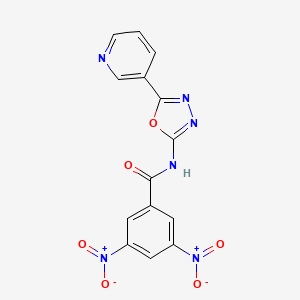
![3-[3-Fluoro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2498797.png)
